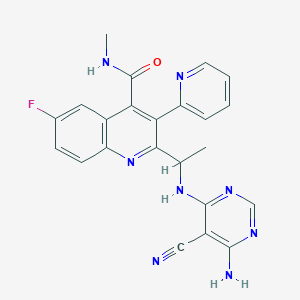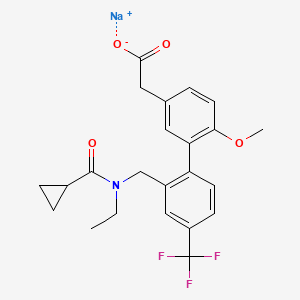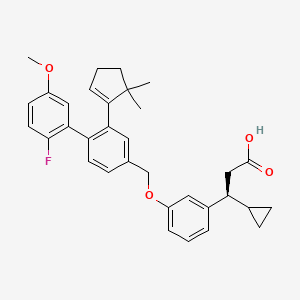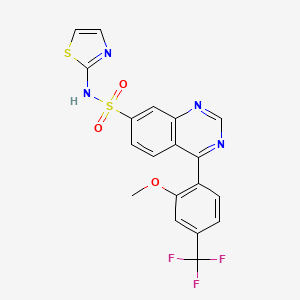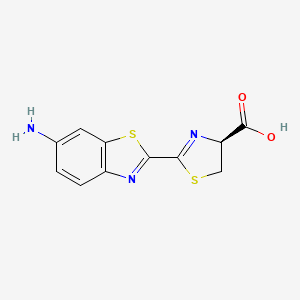
氨基荧光素
描述
Aminoluciferin is a synthetic analogue of the naturally occurring compound luciferin, which is the substrate for the enzyme luciferase. This enzyme-substrate pair is responsible for the bioluminescence observed in fireflies and other bioluminescent organisms. Aminoluciferin has been engineered to extend the bioluminescent properties of luciferin, making it a valuable tool in various scientific applications, particularly in biological assays and imaging .
科学研究应用
Aminoluciferin has a wide range of applications in scientific research:
Biological Assays: Used as a substrate in bioluminescent assays to measure enzyme activity, gene expression, and cellular events.
In Vivo Imaging: Enables non-invasive imaging of biological processes in live animals, providing real-time data on cellular and molecular activities.
Medical Research: Utilized in drug discovery and development to monitor the effects of therapeutic agents on biological systems.
Industrial Applications: Employed in environmental monitoring and quality control processes due to its sensitivity and specificity.
作用机制
Target of Action
Aminoluciferin primarily targets the enzyme firefly luciferase . This enzyme is responsible for catalyzing the oxidation of luciferin, a small organic molecule, in the presence of molecular oxygen . Aminoluciferin, being an analog of luciferin, can also be recognized and acted upon by this enzyme . Another significant target of aminoluciferin is tyrosinase , a copper-containing enzyme that serves as an important biomarker in melanoma and is related to hyperpigmentation of the skin, melasma, age spots, and albinism .
Mode of Action
Aminoluciferin interacts with its targets, primarily firefly luciferase, in a similar manner to D-luciferin . The enzyme luciferase catalyzes the adenylation and oxidation of aminoluciferin, similar to D-luciferin, to chemically generate visible light . This light-emitting reaction is a key part of bioluminescence, a phenomenon involving light emission by live organisms .
Biochemical Pathways
The biochemical pathway of aminoluciferin involves the oxidation of the compound by the enzyme luciferase in the presence of molecular oxygen . This reaction results in the production of light, a characteristic feature of bioluminescence . The exact biochemical pathway leading to light emission has been fully elucidated only for a few bioluminescence systems, and the pathway for aminoluciferin is likely to be similar .
Pharmacokinetics
The pharmacokinetics of aminoluciferin, including its absorption, distribution, metabolism, and excretion (ADME) properties, can influence its bioavailability and efficacy . Differences in substrate affinity, lipophilicity, and functionality are anticipated to affect the pharmacokinetics of aminoluciferin in vivo . .
Result of Action
The primary result of aminoluciferin’s action is the generation of light, which is used in biological assays and imaging . The use of aminoluciferin can extend the scope of this light-emitting reaction, potentially increasing near-infrared photon flux over that of D-luciferin in live luciferase-expressing cells . This makes aminoluciferin a valuable tool in bioluminescent imaging, allowing for the detection of various biological processes in real-time .
Action Environment
The action, efficacy, and stability of aminoluciferin can be influenced by various environmental factors. For instance, the presence of molecular oxygen is crucial for the oxidation of aminoluciferin, a key step in the light-emitting reaction . Additionally, the intracellular environment can impact the accessibility of aminoluciferin to luciferase, thereby affecting the overall performance of bioluminescence imaging . .
生化分析
Biochemical Properties
Aminoluciferin participates in biochemical reactions where it acts as a substrate for luciferase enzymes . The enzyme luciferase catalyzes the oxidation of aminoluciferin, resulting in the emission of light . This process involves the interaction of aminoluciferin with various enzymes and proteins, including luciferase and possibly others involved in the bioluminescent pathway .
Cellular Effects
Aminoluciferin has been shown to have effects on various types of cells and cellular processes. For instance, it has been used as a sensitive luminogenic substrate for 20S proteasome, calpains, and other chymotrypsin-like proteases . The luminescent product generated can be easily detected with luciferase-induced luminescence .
Molecular Mechanism
The molecular mechanism of aminoluciferin involves its oxidation by luciferase. An intra-barrel arginine coordinates the imidazopyrazinone component of aminoluciferin, which reacts with O2 via a radical charge-transfer mechanism . This results in the formation of an electronically excited state, which decays radioactively to the ground state, emitting light in the process .
Temporal Effects in Laboratory Settings
The effects of aminoluciferin can change over time in laboratory settings. For instance, aminoluciferin has been used for bioluminescence generation in cells and in vivo studies
Dosage Effects in Animal Models
The effects of aminoluciferin can vary with different dosages in animal models. For instance, aminoluciferin has been used for highly sensitive deep-tissue imaging in rodent models
Metabolic Pathways
Aminoluciferin is involved in the bioluminescence metabolic pathway, where it acts as a substrate for the enzyme luciferase .
准备方法
Synthetic Routes and Reaction Conditions: Aminoluciferin can be synthesized through a series of chemical reactions starting from commercially available reagents. One common method involves the condensation of 2-cyano-6-aminobenzothiazole with cysteine derivatives. The reaction typically requires a reducing agent and is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of aminoluciferin involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. The process also involves purification steps like crystallization or chromatography to obtain high-quality aminoluciferin suitable for various applications .
化学反应分析
Types of Reactions: Aminoluciferin undergoes several types of chemical reactions, including:
Oxidation: In the presence of luciferase and oxygen, aminoluciferin is oxidized to produce light.
Substitution: Aminoluciferin can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Requires luciferase enzyme and molecular oxygen.
Substitution: Typically involves nucleophiles and appropriate solvents under controlled temperatures.
Major Products:
相似化合物的比较
D-Luciferin: The natural substrate for luciferase, widely used in bioluminescent assays.
Cyclic Aminoluciferin: A modified form of aminoluciferin with enhanced bioluminescent properties.
Uniqueness: Aminoluciferin is unique due to its ability to produce near-infrared light, which penetrates tissues more effectively than the light emitted by D-luciferin. This makes aminoluciferin particularly useful for in vivo imaging applications .
属性
IUPAC Name |
(4S)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSJKXOOBAVPKR-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does aminoluciferin interact with firefly luciferase to produce bioluminescence?
A1: Aminoluciferin acts as a substrate for firefly luciferase. In the presence of ATP, magnesium ions, and oxygen, luciferase catalyzes the oxidation of AL to oxyluciferin. This reaction generates a photon of light, leading to the observed bioluminescence. []
Q2: What is the role of ATP in the luciferase-catalyzed reaction with aminoluciferin?
A2: ATP provides the energy required for the luciferase-catalyzed reaction. It participates in the activation of AL, forming luciferyl adenylate, an intermediate crucial for the subsequent oxidation step. []
Q3: What are the downstream effects of aminoluciferin cleavage in bioluminescent assays?
A3: In coupled bioluminescent assays, AL is often conjugated to a molecule of interest through a specific peptide sequence. Cleavage of this peptide by a target enzyme releases free AL. This free AL is then available to react with luciferase, generating a luminescent signal proportional to the enzyme activity. [, , ]
Q4: What is the molecular formula and weight of aminoluciferin?
A4: The molecular formula of AL is C11H10N2O3S, and its molecular weight is 250.27 g/mol. []
Q5: Are there any spectroscopic data available for aminoluciferin?
A5: Yes, AL exhibits characteristic spectroscopic properties. It displays solvatochromism, meaning its fluorescence emission wavelength varies depending on the solvent polarity. Additionally, its fluorescence is sensitive to pH and water concentration. [, ]
Q6: How does the performance of aminoluciferin compare to D-luciferin in in vivo imaging?
A6: While both are substrates for firefly luciferase, AL derivatives, particularly those with modifications at the 6'-amino position, can exhibit superior properties in vivo. These modifications can enhance intracellular accumulation, prolong circulation time, and lead to brighter and more sustained bioluminescent signals compared to D-luciferin. [, ]
Q7: Can you explain the "split luciferin" concept and its applications using aminoluciferin?
A7: The "split luciferin" approach utilizes the reaction between D-cysteine and a 2-cyanobenzothiazole derivative to generate AL in situ. This reaction can be employed for real-time, non-invasive imaging of enzyme activity in vivo. For example, caspase-dependent cleavage of a peptide conjugated to D-cysteine can release free D-cysteine, allowing it to react with a CBT derivative and generate AL, which is then detected by bioluminescence. [, ]
Q8: How can aminoluciferin be used to study protease activity?
A8: AL can be conjugated to a specific peptide sequence recognized by the target protease. When the protease cleaves the peptide, it releases free AL, which generates a bioluminescent signal upon reaction with luciferase. The intensity of the signal correlates with the level of protease activity. This approach has been used to study various proteases, including caspases, furin, and legumain. [, , , ]
Q9: How do structural modifications of aminoluciferin at the 6'-amino position influence its bioluminescent properties?
A9: Modifications at the 6'-amino position, such as N-alkylation, can significantly impact AL's bioluminescence properties. These changes can alter the emission wavelength, enhance substrate affinity for luciferase, and modify the pharmacokinetic profile of the molecule. For example, N-cycloalkylaminoluciferins (cyaLucs) showed enhanced bioluminescent signals in vitro and in vivo compared to D-luciferin and unmodified AL. [, , ]
Q10: Are there any aminoluciferin derivatives that emit near-infrared light?
A10: Yes, conjugation of AL with near-infrared (NIR) fluorescent dyes like Cy5 can create derivatives that emit light in the NIR region. These derivatives are valuable for in vivo imaging as NIR light penetrates deeper into tissues. []
Q11: What cell-based assays utilize aminoluciferin for bioluminescence imaging?
A12: AL and its derivatives are widely employed in cell-based assays to monitor various cellular processes, including apoptosis, enzyme activity, and protein interactions. For example, AL conjugated to caspase-specific substrates can be used to detect and quantify caspase activation during apoptosis. [, , , ]
Q12: Can aminoluciferin-based probes be used to image enzyme activity in living animals?
A13: Yes, AL-based probes have been successfully used for real-time, non-invasive imaging of enzyme activity in vivo. For instance, probes targeting furin and tyrosinase have enabled the visualization of these enzymes in tumor models. [, ]
Q13: What analytical methods are commonly used to characterize and quantify aminoluciferin and its derivatives?
A13: Various techniques are employed for the characterization and quantification of AL and its derivatives, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





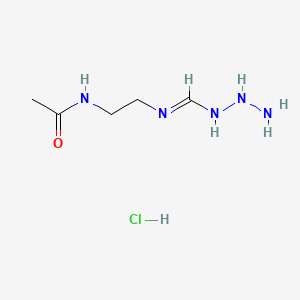

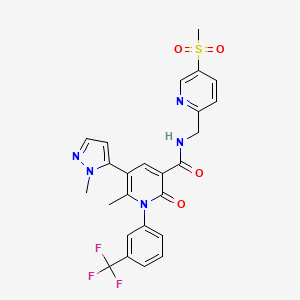

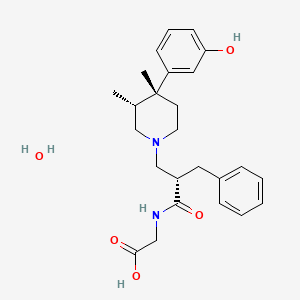
![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)
